The primary application of 1-(4-bromophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione identified in the literature is in the field of medicinal chemistry as a potential anticancer agent. Research suggests that it exhibits promising inhibitory activity against certain cancer cell lines, particularly human colon carcinoma (Caco-2), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines. [] Additionally, studies indicate that this compound demonstrates significant inhibitory activity against 11β-HSD1, indicating its potential as a therapeutic agent for diseases associated with 11β-HSD1 dysregulation. []
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3